molecular formula C20H22N2O3 B2607563 3-(adamantane-1-amido)-1-benzofuran-2-carboxamide CAS No. 898372-74-2

3-(adamantane-1-amido)-1-benzofuran-2-carboxamide

Cat. No.: B2607563
CAS No.: 898372-74-2
M. Wt: 338.407
InChI Key: HUTCHNVETJHJSS-UHFFFAOYSA-N
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Description

  • The adamantane moiety is introduced via an amide bond formation. This can be achieved by reacting adamantane-1-amine with the benzofuran-2-carboxylic acid derivative in the presence of coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).

Industrial Production Methods:

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Preparation Methods

Synthetic Routes and Reaction Conditions:

The synthesis of 3-(adamantane-1-amido)-1-benzofuran-2-carboxamide typically involves the following steps:

  • Formation of Benzofuran Core:

    • The benzofuran core can be synthesized through the cyclization of ortho-hydroxyaryl ketones with appropriate reagents under acidic or basic conditions.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry:

    Materials Science:

Biology and Medicine:

    Antiviral Agents:

    Neuroprotective Agents:

Industry:

Mechanism of Action

The mechanism of action of 3-(adamantane-1-amido)-1-benzofuran-2-carboxamide is not fully understood. it is believed to involve the following:

  • Molecular Targets:

    • The adamantane moiety may interact with viral proteins or receptors, inhibiting viral replication.
    • The benzofuran ring may interact with various enzymes or receptors, modulating their activity.
  • Pathways Involved:

    • The compound may influence pathways related to oxidative stress, inflammation, and neuroprotection.

Biological Activity

3-(adamantane-1-amido)-1-benzofuran-2-carboxamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a unique structural composition, integrating an adamantane moiety with a benzofuran core, which may contribute to its diverse pharmacological properties. This article explores the biological activity of this compound, including mechanisms of action, potential therapeutic applications, and comparative studies with similar compounds.

Chemical Structure and Synthesis

The molecular formula of this compound is C19H18NO2C_{19}H_{18}NO_{2}. The synthesis typically involves the formation of an amide bond between adamantane-1-amine and benzofuran-2-carboxylic acid derivatives, often facilitated by coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) under controlled conditions .

The precise mechanism of action for this compound remains partially elucidated. However, it is hypothesized that:

  • Molecular Targets : The adamantane moiety may interact with viral proteins or receptors, potentially inhibiting viral replication. The benzofuran ring could modulate the activity of various enzymes or receptors involved in cellular signaling pathways .
  • Pathways Involved : The compound may influence pathways related to oxidative stress and inflammation, which are critical in various disease states, including neurodegenerative disorders .

Antiviral Properties

Research indicates that compounds with similar structural features exhibit significant antiviral activity. For instance, derivatives containing adamantane moieties have shown efficacy against viruses such as influenza and HIV . The unique structural characteristics of this compound may enhance its binding affinity to viral targets.

Antimicrobial Activity

The compound has also been evaluated for antimicrobial properties. Preliminary studies suggest that it possesses activity against certain bacterial strains, although specific minimum inhibitory concentration (MIC) values need further investigation .

Anticancer Potential

This compound is being explored for its anticancer potential. Similar compounds have demonstrated the ability to induce apoptosis in cancer cells through caspase activation pathways. The structural features of this compound may enhance its interaction with target proteins involved in cancer cell proliferation .

Comparative Analysis

To better understand the biological activity of this compound, it is useful to compare it with similar compounds:

Compound NameStructure FeaturesBiological Activity
3-(adamantane-1-amido)-N-(4-fluorophenyl)Adamantane + FluorophenylAnticancer activity; potential apoptosis induction
3-(adamantane-1-amido)-N-(2H-1,3-benzodioxol)Adamantane + BenzodioxoleAntiviral properties; lower cytotoxicity
3-(adamantane-1-amido)-N-(4-chlorophenyl)Adamantane + ChlorophenylAntimicrobial activity; variable potency

Case Studies and Research Findings

Several studies have investigated the biological effects of compounds related to this compound:

  • Antimycobacterial Evaluation : A study demonstrated that adamantanol-based indoleamides exhibited enhanced antimycobacterial activity compared to their adamantane counterparts. This suggests that modifications to the adamantane structure can significantly impact biological efficacy .
  • Cytotoxicity Assessments : Research on similar adamantane derivatives indicated varying levels of cytotoxicity against different cell lines, highlighting the importance of structural modifications in optimizing therapeutic profiles .

Properties

IUPAC Name

3-(adamantane-1-carbonylamino)-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O3/c21-18(23)17-16(14-3-1-2-4-15(14)25-17)22-19(24)20-8-11-5-12(9-20)7-13(6-11)10-20/h1-4,11-13H,5-10H2,(H2,21,23)(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUTCHNVETJHJSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)C(=O)NC4=C(OC5=CC=CC=C54)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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